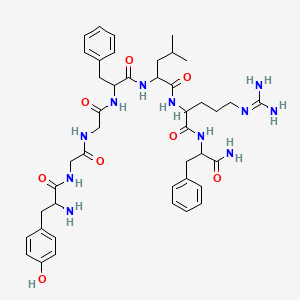

(D-Phe7)-Somatostatin-14

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

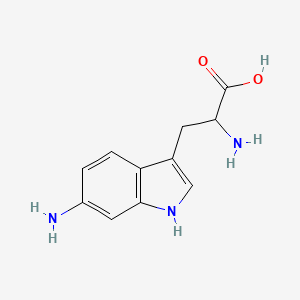

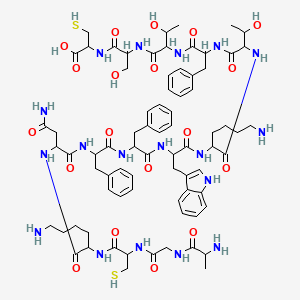

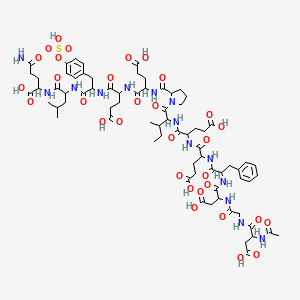

(D-Phe7)-Somatostatin-14 est un analogue synthétique de la somatostatine, une hormone peptidique qui régule le système endocrinien et affecte la neurotransmission et la prolifération cellulaire. Ce composé se caractérise par la substitution du septième acide aminé dans la séquence de la somatostatine par la D-phénylalanine, ce qui améliore sa stabilité et son activité biologique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du (D-Phe7)-Somatostatin-14 implique la synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus commence par la fixation du premier acide aminé à une résine solide, suivie de l'ajout séquentiel d'acides aminés protégés. Chaque ajout implique des réactions de couplage facilitées par des réactifs tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt). Après l'assemblage de la chaîne peptidique, le composé est clivé de la résine et déprotégé à l'aide d'acide trifluoroacétique (TFA).

Méthodes de production industrielle

La production industrielle du this compound suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour améliorer l'efficacité et la cohérence. La purification du produit final est réalisée par chromatographie liquide haute performance (HPLC), assurant une grande pureté et un rendement élevé.

Analyse Des Réactions Chimiques

Types de réactions

(D-Phe7)-Somatostatin-14 subit diverses réactions chimiques, notamment :

Oxydation : Le pont disulfure entre les résidus cystéine peut être oxydé, affectant la conformation et l'activité du peptide.

Réduction : La réduction du pont disulfure peut conduire à la formation de peptides linéaires.

Substitution : Les résidus d'acides aminés peuvent être substitués pour créer des analogues présentant des propriétés biologiques différentes.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène (H2O2) ou iode (I2) dans des conditions douces.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP) dans des conditions réductrices.

Substitution : Réactifs SPPS standard tels que DIC et HOBt.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des formes oxydées ou réduites du this compound et divers analogues avec des acides aminés substitués.

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.

Biologie : Investigé pour son rôle dans la régulation de la prolifération cellulaire et de la neurotransmission.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement des tumeurs neuroendocrines et d'autres maladies.

Industrie : Utilisé dans le développement de médicaments à base de peptides et d'outils de diagnostic.

Mécanisme d'action

This compound exerce ses effets en se liant aux récepteurs de la somatostatine (SSTR) à la surface des cellules cibles. Cette liaison inhibe la libération de diverses hormones et neurotransmetteurs, modulant les fonctions endocriniennes et nerveuses. Les voies moléculaires impliquées comprennent l'inhibition de l'adénylate cyclase, la réduction des niveaux d'AMP cyclique (AMPc) et l'activation des phosphatases protéiques.

Applications De Recherche Scientifique

(D-Phe7)-Somatostatin-14 has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in regulating cell proliferation and neurotransmission.

Medicine: Explored for its potential therapeutic effects in treating neuroendocrine tumors and other diseases.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mécanisme D'action

(D-Phe7)-Somatostatin-14 exerts its effects by binding to somatostatin receptors (SSTRs) on the surface of target cells. This binding inhibits the release of various hormones and neurotransmitters, modulating endocrine and nervous system functions. The molecular pathways involved include the inhibition of adenylate cyclase, reduction of cyclic AMP (cAMP) levels, and activation of protein phosphatases.

Comparaison Avec Des Composés Similaires

Composés similaires

Somatostatine-14 : La forme naturelle de l'hormone avec une demi-vie plus courte.

Octreotide : Un analogue synthétique avec une demi-vie plus longue et une puissance plus élevée.

Lanréotide : Un autre analogue synthétique utilisé dans le traitement de l'acromégalie et des tumeurs neuroendocrines.

Unicité

(D-Phe7)-Somatostatin-14 est unique en raison de la substitution de la D-phénylalanine, qui améliore sa stabilité et son activité biologique par rapport à la somatostatine naturelle. Cette modification permet des applications thérapeutiques plus prolongées et plus efficaces.

Propriétés

InChI |

InChI=1S/C76H106N18O19S2/c1-41(79)64(100)82-37-61(99)83-58(39-114)73(109)85-50(27-15-17-29-77)65(101)89-56(35-60(80)98)70(106)87-52(31-44-19-7-4-8-20-44)67(103)86-53(32-45-21-9-5-10-22-45)68(104)88-55(34-47-36-81-49-26-14-13-25-48(47)49)69(105)84-51(28-16-18-30-78)66(102)93-62(42(2)96)74(110)90-54(33-46-23-11-6-12-24-46)71(107)94-63(43(3)97)75(111)91-57(38-95)72(108)92-59(40-115)76(112)113/h4-14,19-26,36,41-43,50-59,62-63,81,95-97,114-115H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113) |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJDVNOOYSANGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)CNC(=O)C(C)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H106N18O19S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1639.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine;hydrochloride](/img/structure/B12107502.png)

![3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid](/img/structure/B12107512.png)

![Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate](/img/structure/B12107540.png)

amine](/img/structure/B12107553.png)

![1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B12107568.png)